A concise review on hPXR ligand-recognizing residues and structure-based strategies to alleviate hPXR transactivation risk
RSC Medicinal Chemistry Pub Date: 2022-01-19 DOI: 10.1039/D1MD00348H
Abstract
The human pregnane X receptor (hPXR) regulates the expression of major drug metabolizing enzymes. A wide range of drug candidates bind and activate hPXR, and hence are at risk of increasing drug–drug interactions and reducing clinical efficacy. hPXR structural features that function as hot spots for ligand binding are identified and highlighted in this concise review. Based on literature structure–activity relationship data as case studies, structure-based strategies to mitigate hPXR transactivation are summarized for medicinal chemists.
Recommended Literature
- [1] Engineering pH-responsive switching of donor–π–acceptor chromophore alignments along a peptide nanotube scaffold†
- [2] The effects of low-ratio n-6/n-3 PUFA on biomarkers of inflammation: a systematic review and meta-analysis†
- [3] Cluster phases of 4-cyanoresorcinol derived hockey-stick liquid crystals†
- [4] Aptamer-functionalized CdTe:Zn2+ quantum dots for the detection of tomato systemin†
- [5] Solvent-free catalytic synthesis and optical properties of super-hard phase ultrafine carbon nitride nanowires with abundant surface active sites
- [6] Contents list
- [7] A new soft dielectric silicone elastomer matrix with high mechanical integrity and low losses†
- [8] Ultrathin amorphous cobalt–vanadium hydr(oxy)oxide catalysts for the oxygen evolution reaction†
- [9] A fast and convenient cellulose hydrogel-coated colander for high-efficiency oil–water separation†
- [10] Fragmentation of supported gold nanoparticles@agarose film by thiols and the role of their synergy in efficient catalysis†‡
Journal Name:RSC Medicinal Chemistry
Research Products
-
CAS no.: 1517-51-7
-
CAS no.: 14941-53-8
-
CAS no.: 10432-84-5